molecular formula C10H10ClN3O2 B2498786 1-(5-Amino-2-chlorobenzoyl)imidazolidin-2-one CAS No. 1420792-12-6

1-(5-Amino-2-chlorobenzoyl)imidazolidin-2-one

Cat. No. B2498786
CAS RN: 1420792-12-6
M. Wt: 239.66
InChI Key: FCBFGPBFJVJRRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Amino-2-chlorobenzoyl)imidazolidin-2-one, also known as 5-Amino-2-chloro-1-imidazolidinone, is an organic compound with the molecular formula C6H7ClN2O. This compound has been of interest to both chemists and biologists due to its versatile range of applications in research and development.

Scientific Research Applications

1. Imidazolidin-4-ones as Bioactive Oligopeptides

Imidazolidin-4-ones, closely related to 1-(5-Amino-2-chlorobenzoyl)imidazolidin-2-one, are frequently utilized in bioactive oligopeptides as skeletal modifications. They serve as proline surrogates or protect the N-terminal amino acid against hydrolysis by aminopeptidase and endopeptidase. This study highlights the unexpected stereoselectivity observed in the synthesis of imidazolidin-4-ones when reacting primaquine alpha-aminoamides with certain benzaldehydes, pointing out the significant role of intramolecular hydrogen bonds in this process (Ferraz et al., 2007).

2. Diverse Biological and Pharmaceutical Applications

Imidazolidin-4-ones and similar structures are pervasive in natural products and pharmaceuticals, displaying a range of biological activities, including antimalarial and antiproliferative effects. These compounds are integral in peptidomimetics and the synthesis of amino acids and other vital substances. They are pivotal as chiral building blocks in the synthesis of natural products and have recently been recognized as organocatalysts in iminium-based reactions. The synthesis generally involves the condensation of protected amino acids or peptides with carbonyl compounds, followed by intramolecular cyclization. The stereoselective synthesis of stable imidazolidin-4-ones is crucial due to their significance in various applications (Xu et al., 2010).

Future Directions

While specific future directions for 1-(5-Amino-2-chlorobenzoyl)imidazolidin-2-one are not available, research in the field of imidazolidin-2-ones is ongoing. These compounds are found in pharmaceuticals, natural products, chiral auxiliaries, and intermediates in organic syntheses . Efforts are being made to develop sustainable and more efficient protocols for the synthesis of these heterocycles .

properties

IUPAC Name

1-(5-amino-2-chlorobenzoyl)imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O2/c11-8-2-1-6(12)5-7(8)9(15)14-4-3-13-10(14)16/h1-2,5H,3-4,12H2,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCBFGPBFJVJRRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C(=O)C2=C(C=CC(=C2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.